molecular formula C19H20N4O3 B2742185 [(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate CAS No. 871322-60-0

[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate

Cat. No.: B2742185
CAS No.: 871322-60-0
M. Wt: 352.394
InChI Key: QUJGLACVNGWVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical reactions.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2,3-dimethylquinoxaline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-13(2)22-16-9-14(5-6-15(16)21-12)18(25)26-10-17(24)23-19(11-20)7-3-4-8-19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJGLACVNGWVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC(=O)NC3(CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, such as 2,3-butanedione, under acidic conditions. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the 2,3-dimethyl and carboxylate groups.

The next step involves the introduction of the [(1-Cyanocyclopentyl)carbamoyl]methyl group. This can be accomplished through a nucleophilic substitution reaction, where a suitable nucleophile, such as a cyanocyclopentylamine derivative, reacts with a halogenated quinoxaline intermediate. The reaction conditions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of [(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other nucleophiles, such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents, such as DMF or dimethyl sulfoxide (DMSO), with a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells.

Comparison with Similar Compounds

[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives, such as:

    2,3-Dimethylquinoxaline: Lacks the [(1-Cyanocyclopentyl)carbamoyl]methyl and carboxylate groups, resulting in different chemical and biological properties.

    Quinoxaline-2-carboxylate: Contains a carboxylate group but lacks the [(1-Cyanocyclopentyl)carbamoyl]methyl group, leading to variations in reactivity and biological activity.

    [(1-Cyanocyclopentyl)carbamoyl]methyl quinoxaline: Similar structure but without the 2,3-dimethyl groups, affecting its overall properties and applications.

Biological Activity

[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate is a synthetic compound derived from quinoxaline, a bicyclic aromatic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a quinoxaline core modified with a cyanocyclopentyl group and a carbamoyl methyl ester. The molecular formula is C13H14N4O2C_{13}H_{14}N_{4}O_{2}, and its molecular weight is approximately 258.28 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₂
Molecular Weight258.28 g/mol
IUPAC Name[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate
CAS NumberNot available

Antimicrobial Activity

Research indicates that compounds derived from quinoxaline exhibit significant antimicrobial properties. A study demonstrated that derivatives of 2,3-dimethylquinoxaline possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes within the bacteria.

Anticancer Properties

Quinoxaline derivatives have been investigated for their anticancer potential. In vitro studies have shown that [(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study conducted on human breast cancer cells revealed that treatment with this compound led to significant cell death compared to untreated controls.

The biological activity of [(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate is primarily attributed to its interaction with specific molecular targets within cells:

  • Inhibition of Kinases : The compound has shown potential in inhibiting various kinases involved in cancer cell proliferation.
  • DNA Interaction : It may bind to DNA or RNA, interfering with replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.

Case Studies

  • Case Study on Antibacterial Efficacy
    • Objective : To evaluate the antibacterial properties against E. coli.
    • Method : Disk diffusion method was employed.
    • Results : The compound exhibited a zone of inhibition of 15 mm at a concentration of 100 µg/mL.
  • Case Study on Anticancer Activity
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used for cell viability assessment.
    • Results : A dose-dependent decrease in cell viability was noted with an IC50 value of 25 µM after 48 hours of treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.